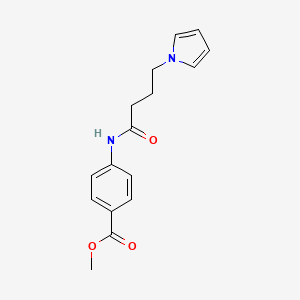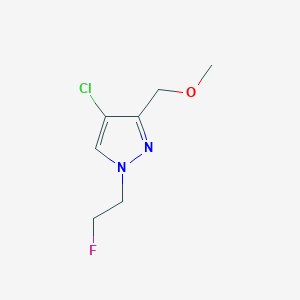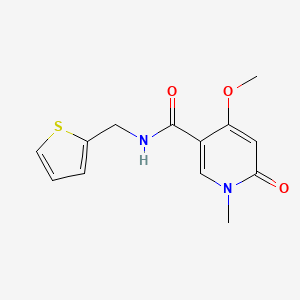
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule notable for its unique chemical structure and potential applications in various fields. It contains multiple functional groups, including a chloropyridinyl ether, a piperidine ring, and a thiophenyl-pyrazole moiety, making it a subject of interest for chemists and biochemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. It can be prepared via the following steps:
Formation of 3-chloropyridine-4-ol: : Starting with 3-chloropyridine, a hydroxylation reaction using an appropriate oxidizing agent to introduce a hydroxyl group.
Etherification: : The hydroxyl group on the 3-chloropyridine-4-ol is reacted with piperidin-1-ylmethanol under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.
Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: : This involves the reaction of thiophene-2-carboxaldehyde with hydrazine, followed by methylation.
Coupling Reaction: : The final step involves coupling the (3-chloropyridin-4-yl)oxy)piperidine intermediate with 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine using suitable coupling reagents like EDCI and HOBt in an appropriate solvent, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production might scale up the synthesis by optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentrations. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions: (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone can undergo various chemical reactions:
Oxidation: : It can be oxidized at the piperidine or pyrazole rings under specific conditions to form corresponding N-oxides or oxides.
Reduction: : The compound can be reduced at various positions depending on the reducing agents used.
Substitution: : Particularly on the chloropyridinyl and pyrazole rings, electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-CPBA under mild acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in dry ether.
Substitution: : Nucleophiles like amines, thiols in polar solvents at room temperature or slightly elevated temperatures.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Corresponding amines or hydroxyl derivatives.
Substitution: : Derivatives with varied functional groups replacing chlorine or hydrogen atoms.
科学的研究の応用
Chemistry
Used as a ligand in coordination chemistry, forming complexes with metals for catalysis.
Serves as a building block in the synthesis of novel organic compounds.
Biology
Investigated as a potential inhibitor for certain enzymes and receptors due to its unique functional groups.
Used in the study of cell signaling pathways.
Medicine
Explored for its potential therapeutic effects in treating diseases like cancer, inflammation, and infectious diseases.
Acts as a lead compound in drug discovery programs.
Industry
Applied in the development of agrochemicals.
Used in material sciences for creating polymers with specific properties.
作用機序
The exact mechanism of action depends on its application but generally involves:
Molecular Targets and Pathways: : It may bind to active sites of enzymes, interfering with their function. This binding could involve hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Pathways: : In biological systems, it could modulate signaling pathways by inhibiting or activating specific proteins or receptors.
類似化合物との比較
Unique Features
Combination of chloropyridinyl ether, piperidine, and thiophenyl-pyrazole makes it a versatile molecule with diverse applications.
Similar Compounds
(3-(Pyridin-4-yloxy)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
(3-(Chloropyridin-4-yl)oxy)piperidine
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-23-16(10-15(22-23)18-5-3-9-27-18)19(25)24-8-2-4-13(12-24)26-17-6-7-21-11-14(17)20/h3,5-7,9-11,13H,2,4,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCULKAWZHHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)


![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)
![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)



![1-{[(5-Chloropyrimidin-2-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2670630.png)
![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

